molecular formula C19H16N2O4S B11045178 1-Acetyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

1-Acetyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11045178
M. Wt: 368.4 g/mol
InChI Key: LGLGSLGMDGAALK-UHFFFAOYSA-N
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Description

1-Acetyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique spiro structure, combines the indole moiety with a thiazolidine ring, making it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-Acetyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve the formation of the spiro thiazolidine ring through cyclization reactions. Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Acetyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Cyclization: The formation of the spiro thiazolidine ring involves cyclization reactions under acidic or basic conditions.

Scientific Research Applications

1-Acetyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The spiro thiazolidine ring may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Acetyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione include other indole derivatives and spiro compounds. For example:

The uniqueness of 1-Acetyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its combined indole and thiazolidine structure, offering a distinct set of chemical and biological properties.

Properties

IUPAC Name

1'-acetyl-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12(22)20-16-6-4-3-5-15(16)19(18(20)24)21(17(23)11-26-19)13-7-9-14(25-2)10-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLGSLGMDGAALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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